molecular formula C19H15NO3 B4806243 (4E)-3-Phenyl-4-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one

(4E)-3-Phenyl-4-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one

Cat. No.: B4806243
M. Wt: 305.3 g/mol
InChI Key: IVTBTMATXVOSGH-GHRIWEEISA-N
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Description

(4E)-3-Phenyl-4-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one is a synthetic organic compound characterized by its unique structure, which includes a phenyl group, a prop-2-en-1-yloxy group, and a dihydro-1,2-oxazol-5-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-Phenyl-4-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one typically involves a multi-step process. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. Techniques such as self-propagating high-temperature synthesis (SHS) can also be employed for the efficient production of organic compounds .

Chemical Reactions Analysis

Types of Reactions

(4E)-3-Phenyl-4-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-3-Phenyl-4-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-3-Phenyl-4-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.

    Other oxazolones: Compounds with similar structures but different substituents, which may exhibit distinct chemical and biological properties.

Uniqueness

(4E)-3-Phenyl-4-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(4E)-3-phenyl-4-[(4-prop-2-enoxyphenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-2-12-22-16-10-8-14(9-11-16)13-17-18(20-23-19(17)21)15-6-4-3-5-7-15/h2-11,13H,1,12H2/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTBTMATXVOSGH-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-3-Phenyl-4-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4E)-3-Phenyl-4-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 3
Reactant of Route 3
(4E)-3-Phenyl-4-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 4
Reactant of Route 4
(4E)-3-Phenyl-4-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 5
(4E)-3-Phenyl-4-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 6
(4E)-3-Phenyl-4-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one

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